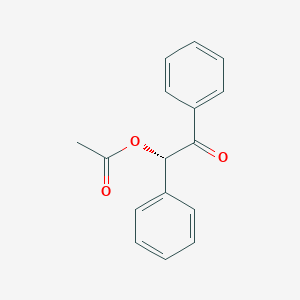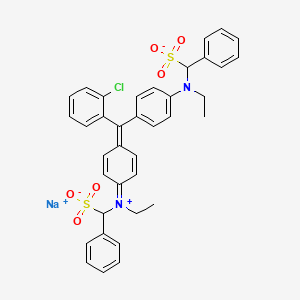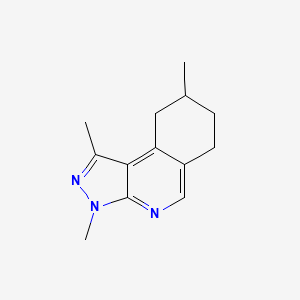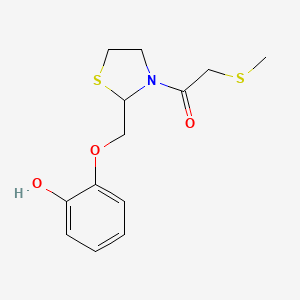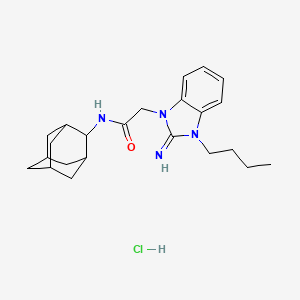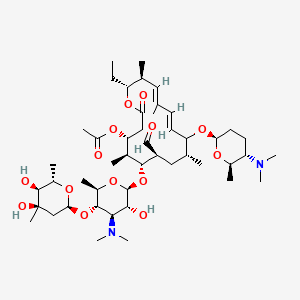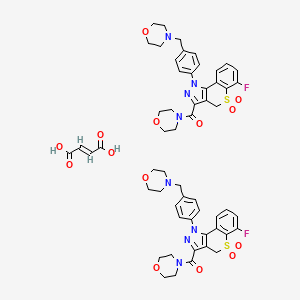
W8Jcy5F7F3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant potential in various pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSC2360844 hemifumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity
Final Purification: The final product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of MSC2360844 hemifumarate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent product quality and yield. The production process is carried out in compliance with Good Manufacturing Practices (GMP) to ensure safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
MSC2360844 hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the core structure.
Scientific Research Applications
MSC2360844 hemifumarate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study PI3Kδ signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
MSC2360844 hemifumarate exerts its effects by selectively inhibiting PI3Kδ, a key enzyme involved in the PI3K/AKT signaling pathway. This inhibition leads to the suppression of downstream signaling events, resulting in reduced cell proliferation, survival, and migration. The compound targets specific molecular pathways, including the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
MSC2360844 hemifumarate is unique compared to other PI3K inhibitors due to its high selectivity for PI3Kδ and its potent pharmacological activities. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used in the treatment of certain cancers.
Duvelisib: A dual PI3Kδ/γ inhibitor with applications in hematologic malignancies.
Copanlisib: A pan-PI3K inhibitor with broader activity against multiple PI3K isoforms.
MSC2360844 hemifumarate stands out due to its specificity and efficacy in targeting PI3Kδ, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
1621688-31-0 |
|---|---|
Molecular Formula |
C56H58F2N8O14S2 |
Molecular Weight |
1169.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/2C26H27FN4O5S.C4H4O4/c2*27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h2*1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
GSMZEFQGEJPDES-WXXKFALUSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



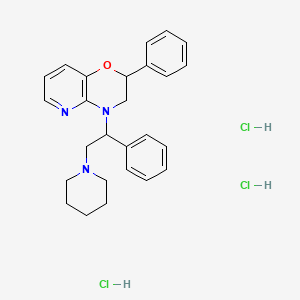
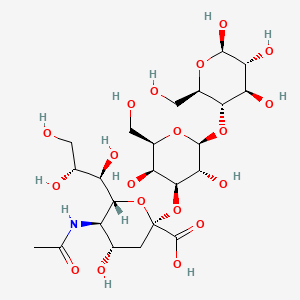
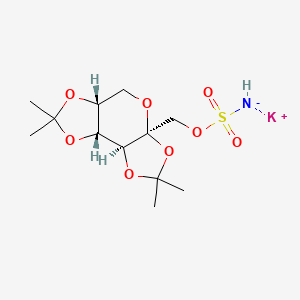
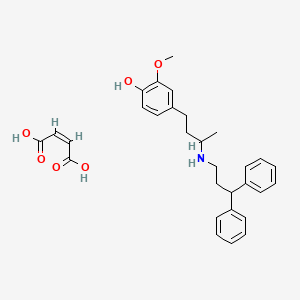

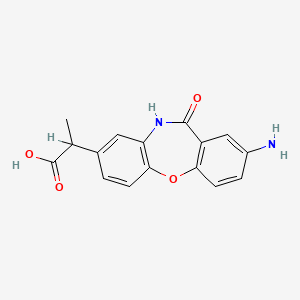
![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
